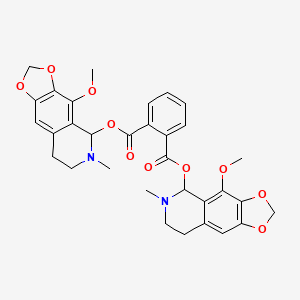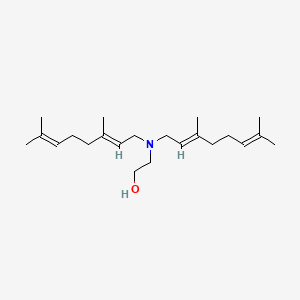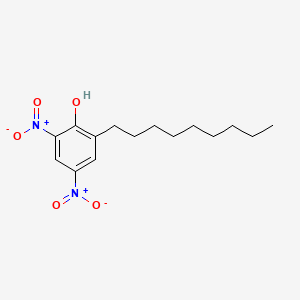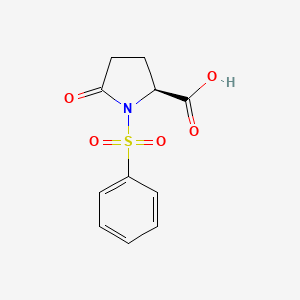
5-Oxo-1-(phenylsulphonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(phenylsulphonyl)-L-proline: is a heterocyclic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a phenylsulphonyl group attached to the nitrogen atom of the pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(phenylsulphonyl)-L-proline typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxo-1-(phenylsulphonyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The phenylsulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 5-Oxo-1-(phenylsulphonyl)-L-proline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases, including bacterial infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-(phenylsulphonyl)-L-proline involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
- 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
- 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid
- 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids
Comparison: 5-Oxo-1-(phenylsulphonyl)-L-proline is unique due to the presence of the phenylsulphonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and material science. The phenylsulphonyl group also contributes to its potential antimicrobial and anticancer activities, distinguishing it from other pyrrolidinone derivatives.
Propiedades
Número CAS |
46857-11-8 |
|---|---|
Fórmula molecular |
C11H11NO5S |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
(2S)-1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO5S/c13-10-7-6-9(11(14)15)12(10)18(16,17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1 |
Clave InChI |
ZVZRSYRJNCFXSL-VIFPVBQESA-N |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



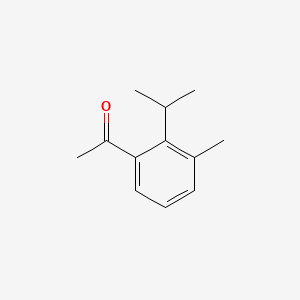
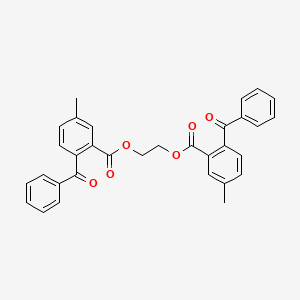



![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
